molecular formula C14H19NO3 B15233955 (2S)-2-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid

(2S)-2-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid

Cat. No.: B15233955
M. Wt: 249.30 g/mol
InChI Key: YSUDWTXHGORLBK-ZDUSSCGKSA-N
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Description

(2S)-2-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids This compound is characterized by the presence of an amino group, a carboxyl group, and a phenyl ring substituted with a cyclopentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopentyloxybenzaldehyde and L-alanine.

    Formation of Intermediate: The aldehyde group of 3-cyclopentyloxybenzaldehyde is first converted to an imine intermediate by reacting with L-alanine in the presence of a suitable catalyst.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of oximes or nitro compounds.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2S)-2-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways: The compound can influence various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-phenylpropionic acid: A structurally similar compound with a phenyl ring but lacking the cyclopentyloxy group.

    3-((4-Hydroxyphenyl)amino)propanoic acid: Another similar compound with a hydroxyphenyl group instead of a cyclopentyloxy group.

Uniqueness

(2S)-2-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

(2S)-2-amino-3-(3-cyclopentyloxyphenyl)propanoic acid

InChI

InChI=1S/C14H19NO3/c15-13(14(16)17)9-10-4-3-7-12(8-10)18-11-5-1-2-6-11/h3-4,7-8,11,13H,1-2,5-6,9,15H2,(H,16,17)/t13-/m0/s1

InChI Key

YSUDWTXHGORLBK-ZDUSSCGKSA-N

Isomeric SMILES

C1CCC(C1)OC2=CC=CC(=C2)C[C@@H](C(=O)O)N

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)CC(C(=O)O)N

Origin of Product

United States

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